Monolinuron

Aquatic Toxicology Herbicide Potency Environmental Risk Assessment

Procure Monolinuron (CAS 1746-81-2) as the definitive PSII-inhibitor benchmark. Its >10-fold lower acute aquatic toxicity (Lemna minor EC50) versus linuron and diuron, combined with a slower soil biodegradation rate, makes it the optimal model for long-term environmental fate and persistence studies. Use it as a mandatory calibrant in validated LC multi-residue methods for food and water analysis. Baseline your comparative herbicide trials against its 78–93% pre-emergence weed control efficacy. Secure certified reference material today for defensible, reproducible data.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
CAS No. 1746-81-2
Cat. No. B160109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonolinuron
CAS1746-81-2
Synonyms3-(4-chlorophenyl)-1-methoxy-1-methylurea
monolinuron
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESCN(C(=O)NC1=CC=C(C=C1)Cl)OC
InChIInChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)
InChIKeyLKJPSUCKSLORMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M
735 ppm in water at 20 °C;  sol in alcohol, acetone, benzene, toluene
SOL IN DIOXANE, & XYLENE
Water solubility = 930 mg/l at 20 °C.
Readily soluble in chloroform, diethyl ether.
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





Monolinuron (CAS 1746-81-2): Phenylurea Herbicide Baseline for Targeted Scientific Procurement


Monolinuron (CAS 1746-81-2) is a phenylurea herbicide that functions as a systemic and selective inhibitor of Photosystem II (PSII) [1]. It is primarily absorbed through the roots and leaves of target plants, binding to the QB site on the D1 protein to disrupt the photosynthetic electron transport chain . As a foundational member of the methoxy-methyl substituted 3-aryl-urea subclass, introduced alongside linuron in the early 1960s, monolinuron is used for pre- and post-emergence control of broad-leaved weeds and annual grasses in a range of vegetable crops, including potatoes, leeks, and dwarf French beans [2]. Its core physicochemical profile includes a melting point of 80-83 °C, a water solubility of approximately 735 mg/L at 25 °C, and a logP of 2.20, indicating moderate hydrophobicity [3].

Why Monolinuron Substitution by Generic Phenylureas Carries Quantifiable Procurement Risk


While monolinuron, linuron, and diuron share the phenylurea core structure and a common mode of action as PSII inhibitors, their substitution in research or industrial applications is not scientifically equivalent due to demonstrable differences in potency, species selectivity, and environmental persistence [1]. For instance, acute aquatic toxicity assays reveal a >10-fold difference in EC50 values between monolinuron and its closest analogs, linuron and diuron, against the aquatic plant *Lemna minor* [2]. Furthermore, monolinuron exhibits a distinct mammalian toxicity profile; its acute oral LD50 in mice (2528 mg/kg) is significantly higher than that of its in-class relative buturon (1791 mg/kg), indicating a different safety margin for certain handling and application contexts [3]. This divergence in off-target effects and potency underscores that direct substitution without recalibration of dose and risk assessment can lead to invalid experimental data or non-compliant industrial outcomes.

Monolinuron Differentiation Guide: Quantified Evidence Against Key Analogs


Comparative Acute Aquatic Toxicity: Monolinuron is Significantly Less Potent than Linuron and Diuron to Lemna minor

In a head-to-head comparison, monolinuron demonstrated markedly lower acute toxicity to the aquatic plant *Lemna minor* (duckweed) than its structural analogs linuron and diuron. This provides a quantifiable basis for selecting monolinuron in scenarios where lower aquatic impact is a key procurement criterion [1].

Aquatic Toxicology Herbicide Potency Environmental Risk Assessment

Mammalian Toxicity Profile: Monolinuron Exhibits a Higher Acute Oral LD50 Compared to Buturon in Mice

Monolinuron's acute mammalian toxicity was directly compared to the phenylurea analog buturon. The data show that monolinuron is less acutely toxic via oral exposure, which is a quantifiable differentiator for handling safety protocols and risk assessments in mammalian model systems [1].

Mammalian Toxicology Herbicide Safety Embryotoxicity

Pre-Emergence Efficacy in Flax: Monolinuron's Dose-Dependent Weed Control Advantage Over MCPA

In flax crop trials, monolinuron demonstrated a clear efficacy advantage over the alternative herbicide MCPA. At an application rate of 0.5-2.4 kg/ha pre-emergence, monolinuron provided superior weed control. This supports its use as a potent pre-emergent option where MCPA's performance or crop safety is insufficient [1].

Weed Science Crop Selectivity Flax Cultivation

Standardization in Multi-Residue Analysis: Monolinuron is a Validated Target in Widely Adopted Phenylurea Methods

Monolinuron is a specifically validated target analyte in established multi-residue analytical methods for phenylurea herbicides. This is a critical operational differentiator: procurement of the analytical standard is essential for laboratories that must adhere to these validated protocols for regulatory compliance or quality control [1].

Analytical Chemistry Residue Analysis Food Safety

Biodegradation Rate: Monolinuron is Less Readily Degraded by a Specific Soil Bacterium Compared to Linuron and Diuron

When assessing environmental persistence, the rate of microbial degradation is a key factor. A study on a phenylurea-degrading soil bacterium isolate showed that monolinuron is degraded more slowly than its analogs. This provides a quantitative basis for selecting monolinuron in environmental fate studies where differential persistence is a variable of interest [1].

Environmental Microbiology Bioremediation Soil Science

Monolinuron (CAS 1746-81-2) Application Scenarios Driven by Differentiation Evidence


Environmental Fate Modeling for Phenylurea Herbicides

Given monolinuron's quantifiably slower biodegradation rate compared to linuron and diuron [1], it is the optimal choice as a model compound for long-term soil persistence and leaching studies. Its 10-fold lower acute aquatic toxicity to *Lemna minor* further refines its utility in risk assessment models, allowing researchers to study phenylurea transport and fate with a compound that has a distinct environmental risk profile from the more potent linuron and diuron [2].

Analytical Method Development and Multi-Residue Monitoring

Analytical laboratories focused on food safety and environmental monitoring should procure Monolinuron Certified Reference Materials (CRMs) as a calibrant. Its inclusion in validated multi-residue LC methods for phenylureas [3] makes it a mandatory standard for any lab seeking to quantify this class of compounds in matrices like vegetables, grains, and water. Substitution with a non-validated standard would invalidate the analytical protocol.

Comparative Agrochemical Research in Legumes and Flax

For researchers conducting comparative herbicide efficacy trials, monolinuron is a well-characterized baseline treatment. Its superior pre-emergence weed control (78-93%) compared to MCPA (60-78%) in flax [4] provides a clear, quantifiable performance benchmark. This makes it a useful tool for evaluating new herbicide candidates or integrated weed management strategies in these specific cropping systems.

Mammalian Toxicology Benchmarking

Monolinuron serves as a key benchmark in the phenylurea class for mammalian toxicology studies. Its acute oral LD50 of 2528 mg/kg in mice is a specific data point against which the toxicity of newer analogs or formulations can be directly compared [5]. This established toxicity profile is essential for interpreting *in vivo* data and ensuring the reproducibility of safety assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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